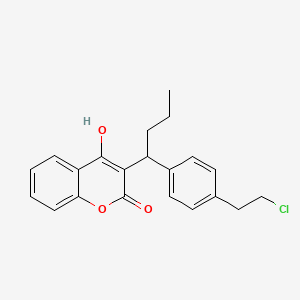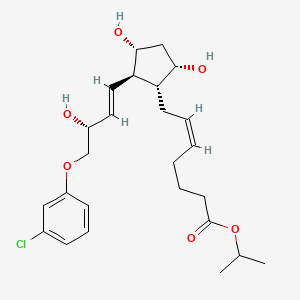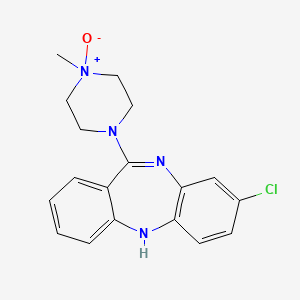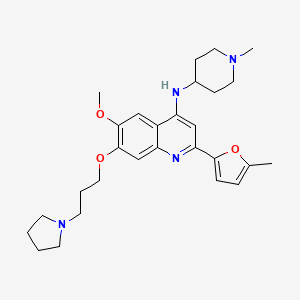![molecular formula C28H24N2Na2O10S2 B606804 2,2'-[1,4-Naphthalenediylbis[(4-methoxyphenylsulfonyl)imino]]bisacetic acid CAS No. 1567836-15-0](/img/structure/B606804.png)
2,2'-[1,4-Naphthalenediylbis[(4-methoxyphenylsulfonyl)imino]]bisacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CPUY192018 Disodium is a potent small-molecule inhibitor of the Keap1-Nrf2 PPI. CPUY192018 Disodium has a cytoprotective effect against DSS in both NCM460 cells and mouse colon via the activation of Nrf2 signaling. Activation of Nrf2 by directly inhibiting the Keap1-Nrf2 PPI may be beneficial as a treatment for ulcerative colitis.
Aplicaciones Científicas De Investigación
Antitumor Activity
2,2'-[1,4-Naphthalenediylbis[(4-methoxyphenylsulfonyl)imino]]bisacetic acid has shown potential in antitumor applications. For instance, a study found that FCE 26644, a compound belonging to a class of sulfonated derivatives of distamycin A, which is structurally related to 2,2'-[1,4-Naphthalenediylbis[(4-methoxyphenylsulfonyl)imino]]bisacetic acid, exhibited noncytotoxic properties capable of inhibiting the binding of growth factors like bFGF and PDGFβ to their receptors, potentially blocking tumor-induced neovascularization and angiogenesis (Sola et al., 2004).
Chemical Synthesis and Characterization
In chemical synthesis, derivatives of 2,2'-[1,4-Naphthalenediylbis[(4-methoxyphenylsulfonyl)imino]]bisacetic acid play a crucial role. For example, the reaction of similar compounds with aromatic dihydroxy compounds has been explored to create new molecular structures with potential applications in various chemical processes (Shabana, Osman, & Atrees, 1994).
Polymer Science and Materials
In polymer science, derivatives similar to 2,2'-[1,4-Naphthalenediylbis[(4-methoxyphenylsulfonyl)imino]]bisacetic acid have been used to synthesize novel polyimides with enhanced properties like solubility, thermal stability, and proton conductivity. These materials have potential applications in areas like fuel cell technology (Chen, Yin, Kita, & Okamoto, 2007).
Electrochromic Properties
Compounds structurally related to 2,2'-[1,4-Naphthalenediylbis[(4-methoxyphenylsulfonyl)imino]]bisacetic acid have been utilized in the synthesis of electrochromic materials. These materials exhibit color changes when oxidized and have applications in smart windows, displays, and other optical devices (Hsiao & Han, 2017).
Drug Discovery and Medicinal Chemistry
In the realm of drug discovery, compounds structurally related to 2,2'-[1,4-Naphthalenediylbis[(4-methoxyphenylsulfonyl)imino]]bisacetic acid have been explored for their potential in inhibiting HIV replication, demonstrating the utility of these compounds in the development of new therapeutic agents (Mohan et al., 1990).
Propiedades
Número CAS |
1567836-15-0 |
|---|---|
Nombre del producto |
2,2'-[1,4-Naphthalenediylbis[(4-methoxyphenylsulfonyl)imino]]bisacetic acid |
Fórmula molecular |
C28H24N2Na2O10S2 |
Peso molecular |
658.6035 |
Nombre IUPAC |
1,4-Bis[Carboxymethyl-(4-methoxy-benzenesulfonyl)-amino]-naphthalene Disodium salt |
InChI |
InChI=1S/C28H26N2O10S2.2Na/c1-39-19-7-11-21(12-8-19)41(35,36)29(17-27(31)32)25-15-16-26(24-6-4-3-5-23(24)25)30(18-28(33)34)42(37,38)22-13-9-20(40-2)10-14-22;;/h3-16H,17-18H2,1-2H3,(H,31,32)(H,33,34);;/q;2*+1/p-2 |
Clave InChI |
NYLWEEROSDOHIC-UHFFFAOYSA-L |
SMILES |
O=S(N(C1=C2C=CC=CC2=C(N(CC([O-])=O)S(=O)(C3=CC=C(OC)C=C3)=O)C=C1)CC([O-])=O)(C4=CC=C(OC)C=C4)=O.[Na+].[Na+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CPUY192018 Disodium; CPUY192018-disodium; CPUY192018disodium; CPUY192018 Na2; CPUY192018; CPUY-192018; CPUY 192018 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone](/img/structure/B606729.png)



![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)
![N-(5-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)pyrazin-2-yl)-2-fluoro-6-methylbenzamide](/img/structure/B606740.png)
![(1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B606747.png)